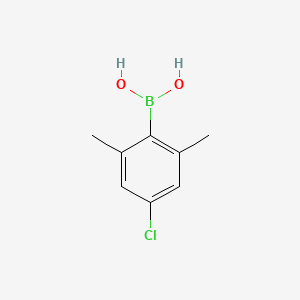

(4-Cloro-2,6-dimetilfenil)ácido borónico

Descripción general

Descripción

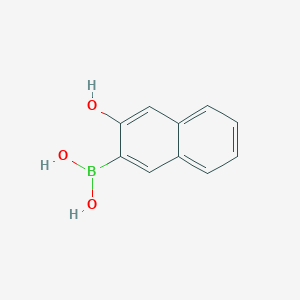

(4-Chloro-2,6-dimethylphenyl)boronic acid is a chemical compound with the CAS Number: 1027045-31-3 . It has a molecular weight of 184.43 . The compound is stored in a dry environment at a temperature between 2-8°C . It is a solid substance .

Molecular Structure Analysis

The InChI code for (4-Chloro-2,6-dimethylphenyl)boronic acid is 1S/C8H10BClO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 . This indicates that the compound consists of 8 carbon atoms, 10 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 2 oxygen atoms .Chemical Reactions Analysis

Boronic acids, including (4-Chloro-2,6-dimethylphenyl)boronic acid, are often used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . Additionally, catalytic protodeboronation of boronic esters, a valuable but not well-developed transformation, has been reported .Physical And Chemical Properties Analysis

(4-Chloro-2,6-dimethylphenyl)boronic acid is a solid substance . It is stored in a dry environment at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Acoplamiento de Suzuki–Miyaura

El compuesto se utiliza como reactivo en la reacción de acoplamiento cruzado de Suzuki–Miyaura (SM) . Esta reacción es una de las reacciones de formación de enlaces carbono-carbono catalizadas por metales de transición más ampliamente aplicadas. El éxito del acoplamiento SM se origina en una combinación de condiciones de reacción excepcionalmente suaves y tolerantes a grupos funcionales, con un reactivo organoborónico relativamente estable, fácilmente preparado y generalmente benigno para el medio ambiente .

Protodesboronación

El compuesto se puede utilizar en la protodesboronación de ésteres borónicos de pinacol . Este proceso es un enfoque radical que permite la hidrometilación formal de alquenos anti-Markovnikov, una transformación valiosa pero desconocida .

Síntesis de indolizidina

El compuesto se puede utilizar en la síntesis de indolizidina . La protodesboronación utilizando el (3,5-bis (trifluorometil)fenil)litio menos nucleofílico para la formación de complejos de borato en lugar de PhLi, para evitar la adición de arilo al grupo lactama, proporcionó la indolizidina .

Síntesis de alcanos

El compuesto se puede utilizar en la hidrogenación formal de alquenos no activados a alcanos utilizando una estrategia de hidroboración-desboronación .

Síntesis de alquenilaciones

El compuesto se puede utilizar en la síntesis de alquenilaciones . La porción de boro se puede convertir en una amplia gama de grupos funcionales, incluidas las alquenilaciones .

Síntesis de alquililaciones

El compuesto se puede utilizar en la síntesis de alquililaciones . La porción de boro se puede convertir en una amplia gama de grupos funcionales, incluidas las alquililaciones .

Safety and Hazards

Direcciones Futuras

The future directions of research involving (4-Chloro-2,6-dimethylphenyl)boronic acid could involve further development of the Suzuki-Miyaura coupling reaction . Additionally, the catalytic protodeboronation of boronic esters, a valuable but not well-developed transformation, could be further explored .

Mecanismo De Acción

Target of Action

The primary target of (4-Chloro-2,6-dimethylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the SM coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its storage temperature is recommended to be between 2-8°C in a dry environment . These factors can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and industry, including pharmaceuticals, agrochemicals, and materials science .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Chloro-2,6-dimethylphenyl)boronic acid. For instance, the compound’s stability can be affected by temperature and humidity . Therefore, it’s recommended to store the compound in a dry environment at a temperature between 2-8°C . Furthermore, the SM coupling reaction, in which the compound is involved, is known for its mild and functional group tolerant reaction conditions , suggesting that it can be effectively used in a variety of environmental conditions.

Propiedades

IUPAC Name |

(4-chloro-2,6-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVASMUNXBUYNIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681868 | |

| Record name | (4-Chloro-2,6-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1027045-31-3 | |

| Record name | (4-Chloro-2,6-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393583.png)

![1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393584.png)

![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393589.png)

![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1393593.png)

![2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393595.png)

![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid](/img/structure/B1393603.png)